
Omipalisib targets PIK3CG kinase

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Omipalisib

CAS No.: 1086062-66-9

Cat. No.: S548408

Get Quote

Omipalisib at a Glance

The table below summarizes the core characteristics of omipalisib:

Attribute Description

Generic Name Omipalisib [1]

Alternative Name GSK2126458 [1] [2]

Molecular Formula C₂₅H₁₇F₂N₅O₃S [1] [2]

Primary Mechanism
of Action

Potent, ATP-competitive inhibitor of Class I PI3K isoforms (p110α/β/δ/γ) and
mTOR complexes (mTORC1/2) [3] [2] [4]

Key Molecular Target PIK3CG (p110γ catalytic subunit) [1]

Quantitative Potency and Selectivity Profile

Omipalisib's high potency against its targets is demonstrated by low half-maximal inhibitory concentration

(IC₅₀) and inhibition constant (Kᵢ) values, as shown in the following table:
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Target Potency (IC₅₀ / Kᵢ) Source

PI3K (p110α/β/δ/γ) IC₅₀ = 0.04 nM [2]

mTOR Kᵢ = 0.18 - 0.3 nM [2]

DNA-PK IC₅₀ = 0.28 nM [2]

This data confirms that omipalisib is a dual PI3K/mTOR inhibitor with sub-nanomolar potency, capable of

blocking the pathway both upstream and downstream of AKT [3] [4].

Mechanism of Action and Signaling Pathway

Omipalisib disrupts the oncogenic PI3K/AKT/mTOR pathway, which regulates cell growth, survival, and

metabolism. The diagram below illustrates the signaling pathway and omipalisib's inhibitory points.
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Omipalisib inhibits the PI3K/AKT/mTOR pathway by directly targeting PI3K and mTOR complexes,

suppressing downstream signals for cell growth and survival [3] [5] [2].

Key Preclinical and Clinical Evidence

Research across various disease models demonstrates the biological impact of omipalisib.

Disease Model Key Findings Source

Esophageal Squamous
Cell Carcinoma (ESCC)

Induced G0/G1 cell cycle arrest and apoptosis; decreased p-

AKT, p-4EBP1, p-p70S6K, p-S6, and p-ERK; suppressed
tumor growth in mouse xenografts.

[3]

Pancreatic Ductal
Adenocarcinoma (PDAC)

Combination with MEK inhibitor (Trametinib) more effectively
reduced proliferation, migration, and tumor growth than either

agent alone.

[6]

Idiopathic Pulmonary
Fibrosis (IPF)

Short-term dosing in patients confirmed target engagement in

lungs; reduced glycolytic activity in fibrotic areas measured
by ¹⁸F-FDG-PET.

[7]

Experimental Protocols for In Vitro Assessment

Here are detailed methodologies for key experiments cited in the research, based on studies in ESCC cell

lines [3].
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Cell Viability and Proliferation (MTT and Clonogenic Assays)

Cell Lines: Human ESCC cell lines (e.g., KYSE150, KYSE70, KYSE180, KYSE520).
Culture Conditions: RPMI 1640 medium with 10% fetal bovine serum at 37°C and 5% CO₂.

Compound Treatment: Cells treated with a concentration gradient of omipalisib (e.g., 1 nM to 1 µM)
or vehicle control (DMSO) for 72 hours.

MTT Assay Procedure:
Seed cells in 96-well plates.

After compound incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
Incubate for 4 hours to allow formazan crystal formation.

Remove supernatant and dissolve crystals in 100 µL DMSO.
Measure absorbance at 570 nm with a reference wavelength of 630 nm.

Clone Formation Assay:
Treat cells in 12-well plates with omipalisib for 72 hours.

Replace drug with fresh medium and culture for an additional 5-10 days.
Fix colonies with methanol and stain with Giemsa solution.

Manually count colonies containing >50 cells.

Analysis of Apoptosis and Cell Cycle by Flow Cytometry

Apoptosis Assay (Annexin V/PI Staining):
Treat cells with omipalisib (e.g., 160 nM) or vehicle for 72 hours.

Harvest cells, wash with PBS and binding buffer.
Stain with Annexin V for 15 minutes in the dark.

Counterstain with Propidium Iodide (PI) and analyze immediately using a flow cytometer.
Cell Cycle Analysis:

Treat cells with various omipalisib doses (e.g., 20 to 160 nM) for 24 hours.
Harvest and fix cells in cold 75% ethanol at -20°C overnight.

Wash fixed cells with PBS.
Incubate with PI (50 µg/mL) and RNAse for 30 minutes.

Analyze DNA content using a flow cytometer.

Western Blot Analysis for Target Engagement

Cell Lysis: Lyse treated cells in RIPA buffer supplemented with NaF (10 mM).

Protein Quantification: Determine protein concentration using a BCA assay.
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Gel Electrophoresis and Transfer: Load equal protein amounts on an SDS-PAGE gel, then transfer

to a nitrocellulose membrane.
Antibody Incubation: Block membrane and incubate with primary antibodies against targets of

interest (e.g., p-AKT (Ser473), total AKT, p-4EBP1, p-S6, p-ERK).
Detection: Use HRP-conjugated secondary antibodies and chemiluminescence to detect protein

levels. A successful inhibition of PI3K/mTOR by omipalisib is confirmed by a decrease in
phosphorylation levels of these markers without changes in total protein levels.

Clinical Development and Safety

Omipalisib remains an investigational drug and has not received FDA approval for any indication [1].

Clinical Trials: It has been evaluated in Phase I clinical trials for advanced solid tumors and
idiopathic pulmonary fibrosis (IPF) [1] [7].

Safety Observations: In the short-term IPF study, the most common adverse event was diarrhea.
Dose-related increases in blood insulin and glucose were also observed, which is an on-target effect

of inhibiting the PI3K/mTOR pathway [7].

Conclusion for Researchers

Omipalisib represents a powerful tool compound for preclinical research due to its potent and dual-

specificity against PI3K and mTOR. The evidence supports its utility in studying pathway dynamics and

combination therapies, particularly in PI3K-driven cancers. However, its clinical translation faces challenges,

including managing on-target toxicities, which are a common hurdle for this drug class [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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